molecular formula C5H5Cl3Ge B14661269 Trichloro(cyclopenta-1,3-dien-1-yl)germane CAS No. 40468-13-1

Trichloro(cyclopenta-1,3-dien-1-yl)germane

Cat. No.: B14661269
CAS No.: 40468-13-1
M. Wt: 244.1 g/mol
InChI Key: LGGDEECDBXSGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(cyclopenta-1,3-dien-1-yl)germane is an organogermanium compound characterized by the presence of a cyclopentadienyl ring bonded to a germanium atom, which is further substituted with three chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichloro(cyclopenta-1,3-dien-1-yl)germane typically involves the reaction of cyclopenta-1,3-diene with germanium tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as aluminum chloride. The general reaction scheme is as follows:

C5H6+GeCl4C5H5GeCl3+HCl\text{C}_5\text{H}_6 + \text{GeCl}_4 \rightarrow \text{C}_5\text{H}_5\text{GeCl}_3 + \text{HCl} C5​H6​+GeCl4​→C5​H5​GeCl3​+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain a high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkyl or aryl groups.

    Oxidation Reactions: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction Reactions: Reduction of this compound can lead to the formation of lower chlorinated derivatives or the complete removal of chlorine atoms.

Common Reagents and Conditions:

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products:

    Substitution: Formation of organogermanium compounds with various substituents.

    Oxidation: Formation of germanium dioxide (GeO₂).

    Reduction: Formation of partially or fully dechlorinated germanium compounds.

Scientific Research Applications

Trichloro(cyclopenta-1,3-dien-1-yl)germane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.

    Materials Science: Employed in the development of germanium-based semiconductors and optoelectronic devices.

    Biology and Medicine: Investigated for its potential biological activity and as a component in drug delivery systems.

    Industry: Utilized in the production of high-purity germanium for electronic applications and as a reagent in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of trichloro(cyclopenta-1,3-dien-1-yl)germane involves its interaction with various molecular targets, depending on the specific application. In catalytic processes, the germanium center can coordinate with substrates, facilitating their transformation. In biological systems, the compound may interact with cellular components, potentially affecting biochemical pathways.

Comparison with Similar Compounds

    Trichloro(cyclopenta-1,3-dien-1-yl)silane: Similar structure but with silicon instead of germanium.

    Trichloro(cyclopenta-1,3-dien-1-yl)tin: Similar structure but with tin instead of germanium.

    Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane: Contains a cyclopentadienyl ring bonded to phosphorus.

Uniqueness: Trichloro(cyclopenta-1,3-dien-1-yl)germane is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon and tin analogs. These properties can influence its reactivity and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

40468-13-1

Molecular Formula

C5H5Cl3Ge

Molecular Weight

244.1 g/mol

IUPAC Name

trichloro(cyclopenta-1,3-dien-1-yl)germane

InChI

InChI=1S/C5H5Cl3Ge/c6-9(7,8)5-3-1-2-4-5/h1-3H,4H2

InChI Key

LGGDEECDBXSGNE-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1[Ge](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.